4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole
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Overview
Description
4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole is a chemical compound that features a trifluoromethoxy group attached to an isoindole core. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as a halogenated isoindole, reacts with a trifluoromethoxy anion source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoles .
Scientific Research Applications
4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by influencing the electronic environment of the active site. This can lead to inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenylurea: Known for its use in medicinal chemistry as an enzyme inhibitor.
4-(trifluoromethyl)phenol: Utilized in the synthesis of various organic compounds and as a precursor in pharmaceutical research.
4-(trifluoromethoxy)benzaldehyde: Employed in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Uniqueness
4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole stands out due to its isoindole core, which imparts unique structural and electronic properties. This makes it particularly valuable in applications where specific molecular interactions are crucial, such as in the design of enzyme inhibitors and advanced materials .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)14-8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2 |
InChI Key |
DHVHYSJKKATCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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